molecular formula C14H10N4O6 B2871783 N'-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide CAS No. 41377-68-8

N'-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide

Cat. No. B2871783
CAS RN: 41377-68-8
M. Wt: 330.256
InChI Key: XAWKXFKDEYZNHQ-OVCLIPMQSA-N
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Description

N'-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide, also known as HNB, is a chemical compound with potential applications in various fields of science. HNB is a yellow crystalline solid that is soluble in organic solvents and sparingly soluble in water. This compound has attracted the attention of researchers due to its unique properties, which make it suitable for use in various scientific experiments.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Antioxidant Agent

This compound exhibits potential as an antimicrobial and antioxidant agent. Its structure, characterized by the presence of nitro groups, is conducive to pharmacological activity. Studies have shown that similar compounds with nitro substitutions demonstrate significant antibacterial and antifungal properties . These properties make it a candidate for further research in developing new therapeutic agents.

Materials Science: Nonlinear Optical Material

In materials science, the compound’s molecular structure suggests it could be useful in nonlinear optical (NLO) applications. Schiff bases, to which this compound belongs, are known for their NLO properties, which are essential for frequency conversion, optical limiting, and optoelectronic applications . The compound’s ability to form stable complexes with metals can be exploited to create materials that manipulate light at the molecular level.

Analytical Chemistry: Electrochemical Sensing

The compound’s derivatives can be used to modify electrodes for electrochemical sensing. For instance, self-assembled monolayers of similar compounds on glassy carbon electrodes have been studied for the determination of pharmaceuticals like hydroxychloroquine . This application is crucial for developing sensitive and selective sensors for drug monitoring.

Environmental Science: Eco-friendly Adhesives

Research has been directed towards developing robust adhesives with tunable degradability for both clinical and ecological applications . The compound’s structural features could be utilized to design adhesives that offer strong bonding and controlled degradation, aligning with environmental sustainability goals.

Pharmacology: Cytotoxicity Studies

Organotin(IV) complexes derived from related Schiff bases have been synthesized and evaluated for their in vitro cytotoxicities . These studies are fundamental in pharmacology for assessing the therapeutic potential and safety of new compounds.

Chemistry: Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel organic compounds. Its reactivity allows for various chemical transformations, leading to the creation of new molecules with potential applications in drug development and other chemical industries .

Mechanism of Action

properties

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6/c19-13-6-5-12(18(23)24)7-10(13)8-15-16-14(20)9-1-3-11(4-2-9)17(21)22/h1-8,19H,(H,16,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWKXFKDEYZNHQ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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